Molecular Weight and Lipophilicity Shift Relative to Chlorfenprox (CAS 80844-01-5)
The 6-fluoro substitution in CAS 83493-16-7 produces a molecular weight of 384.87 g/mol and a calculated LogP of 6.77, compared to 366.88 g/mol (ΔMW = +17.99) for Chlorfenprox (CAS 80844-01-5), whose XLogP is not reported in standard databases . The increased lipophilicity (estimated LogP 6.77 vs. a lower value expected for the non-fluorinated analog) is consistent with the established effect of aryl fluorination on LogP in pyrethroid alcohol series, where fluorine substitution on the benzyl ring increases hydrophobic character and membrane partitioning [1]. The topological polar surface area (TPSA) of 18.46 Ų is identical between the two compounds, indicating that the fluorine atom modulates lipophilicity without introducing additional hydrogen-bonding capacity .
| Evidence Dimension | Molecular weight and calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 384.87 g/mol; calculated LogP = 6.77; TPSA = 18.46 Ų |
| Comparator Or Baseline | Chlorfenprox (CAS 80844-01-5): MW = 366.88 g/mol; XLogP = not available; TPSA = 18.46 Ų |
| Quantified Difference | ΔMW = +17.99 g/mol (F replacing H); LogP increase consistent with aryl fluorination class effect |
| Conditions | Calculated physicochemical properties from ChemSrc database entries for both compounds |
Why This Matters
The +18 Da mass shift and altered LogP directly impact chromatographic retention, extraction recovery, and mass spectrometric detection parameters, making CAS 83493-16-7 chromatographically distinguishable from Chlorfenprox and requiring separate calibration standards in multi-residue analytical methods.
- [1] Naumann, K. (1998). Research into fluorinated pyrethroid alcohols—an episode in the history of pyrethroid discovery. Pesticide Science, 52(1), 3–20. Documents increased activity and altered physicochemical profiles through fluorine incorporation. https://www.semanticscholar.org/paper/Research-into-fluorinated-pyrethroid-alcohols%E2%80%94an-in-Naumann/c19bfe39d6295dfe029549c4e4730f41f485569e View Source
